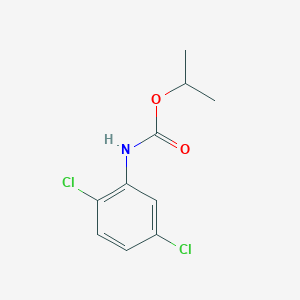

Isopropyl N-(2,5-dichlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl N-(2,5-dichlorophenyl)carbamate (CAS 2150-26-7) is a synthetic carbamate herbicide characterized by its dichlorophenyl substituents at the 2- and 5-positions of the aromatic ring. Carbamate herbicides, such as isopropyl N-phenyl carbamate (IPC) and its derivatives, function by inhibiting cell division in susceptible plants, particularly grasses. The introduction of chlorine atoms enhances herbicidal activity and soil persistence compared to non-halogenated analogs . While IPC exhibits short-term soil toxicity, halogenated derivatives like this compound are designed for prolonged residual action and broader selectivity. Its development aligns with efforts to optimize weed control in diverse agricultural systems, though its environmental behavior and crop selectivity require careful evaluation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-dichloroaniline+isopropyl chloroformate→Isopropyl N-(2,5-dichlorophenyl)carbamate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and products, facilitating the reaction process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate ester bond undergoes hydrolysis under aqueous conditions. This reaction proceeds via cleavage of the carbonyl-oxygen bond, generating carbamic acid intermediates that decompose further:

C10H10Cl2NO2+H2O→C3H7OH+C7H5Cl2NH2+CO2

Key findings:

-

Hydrolysis rates depend on pH and temperature, with acidic/basic conditions accelerating degradation .

-

In biological systems, esterases catalyze hydrolysis to form 2,5-dichloroaniline and isopropanol .

-

Stability studies indicate a half-life of 3–8 hours in mammalian systems, limiting environmental persistence .

Reaction Conditions

Key observations:

-

Sodium bicarbonate acts as a base to neutralize HCl byproducts .

-

Optimal yields require strict temperature control to minimize side reactions .

Catalyzed Reactions

Organometallic catalysts enhance reaction efficiency during synthesis:

Catalyst Performance Comparison

| Catalyst | By-product Reduction | Reaction Time | Source |

|---|---|---|---|

| Dibutyltin dilaurate | >90% | 41 hours | |

| Zinc acetylacetonate | 75–85% | 16 hours | |

| Uncatalyzed (control) | 40–50% | >72 hours |

-

Dibutyltin dilaurate reduces by-products like formaldoxime derivatives (e.g., By-product 1: 0.6%, By-product 2: 1.6%) .

-

Catalyst choice affects purity, with tin-based catalysts outperforming zinc variants .

Stability Under Environmental Conditions

The compound exhibits moderate stability in non-aqueous solvents but degrades rapidly in humid or alkaline environments:

Degradation Products

-

Photodegradation pathways remain less characterized but are critical for environmental risk assessments.

Interaction with Biological Targets

As a carbamate pesticide, it inhibits acetylcholinesterase (AChE) via carbamylation of the enzyme’s active site:

AChE+C10H10Cl2NO2→AChE-carbamate complex→Reversible inhibition

Scientific Research Applications

Isopropyl N-(2,5-dichlorophenyl)carbamate, a carbamate derivative, is primarily known for its applications as an herbicide . Carbamates, in general, have broad applications in agriculture as herbicides , but also have other uses, such as in rubber production .

Synthesis and Production

This compound can be synthesized through the reaction of a chloroaniline with an isopropyl haloformate in the presence of a hydrogen halide acceptor . For example, the reaction of 2,5-dichloroaniline with isopropyl chloroformate produces this compound . The reaction can be represented by the equation n is a whole integer from 1 inclusive and X is a halogen .

The process can be conducted in batches or continuously, with reactants continuously added to a reaction zone while withdrawing the reaction mixture . Unused reactants and solvents can be returned to the reaction zone .

Example synthesis

- One mole (122.5 grams) of isopropyl chloroformate was added dropwise over 140 minutes to a mixture of one mole (162 grams) of 2,5-dichloroaniline and 1.1 moles (84.0 grams) of sodium bicarbonate .

Herbicide Applications

This compound, like other isopropyl N-chlorophenyl carbamates, is valuable as an herbicide, particularly for killing weeds and broadleaf plants . It can be formulated with diluents and other herbicides . Examples of carbamates with herbicidal applications include isopropyl N-phenyl carbamate and isopropyl N-3-chlorophenyl carbamate .

General Carbamate Information

Mechanism of Action

The mechanism of action of Isopropyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The herbicidal efficacy and physicochemical properties of Isopropyl N-(2,5-dichlorophenyl)carbamate are influenced by its substitution pattern, ester group, and chlorine positioning. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Analysis of this compound and Related Compounds

*Estimated based on structural alignment with Chloro IPC data from .

Key Findings:

Chlorine Substitution Patterns: The 2,5-dichloro configuration in the target compound may enhance binding to plant tubulin compared to mono-chloro analogs like Chloro IPC (3-chloro), which primarily targets grasses . Dual chlorine atoms likely improve photostability and soil adsorption.

Ester Group Influence :

- Isopropyl esters (e.g., target compound, Chloro IPC) generally hydrolyze faster than tert-butyl analogs, leading to shorter half-lives in alkaline soils. However, the tert-butyl group in compounds like CAS 879614-93-4 may confer resistance to enzymatic degradation, extending herbicidal activity .

Amino Group Modifications: The introduction of amino groups (e.g., CAS 879614-93-4, 885270-73-5) reduces herbicidal potency but improves compatibility with leguminous crops, suggesting a trade-off between efficacy and selectivity .

Residual Activity: Chloro IPC (3-chloro) maintains soil toxicity for >30 days, whereas IPC degrades within 7–10 days .

Notes and Limitations

Data Gaps: Direct comparative studies on this compound’s environmental fate and non-target species toxicity are sparse. Most inferences derive from structural analogs (e.g., Chloro IPC) .

Structural Similarity vs.

Regulatory Considerations : Dichlorophenyl carbamates face scrutiny over groundwater contamination risks, necessitating region-specific application guidelines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl N-(2,5-dichlorophenyl)carbamate, and what analytical techniques validate its purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or carbamate-forming reactions. A common approach involves reacting isopropyl chloroformate with 2,5-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base catalyst. Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using:

- 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 6.8–7.5 ppm, carbamate carbonyl at ~δ 155–160 ppm) .

- IR spectroscopy to detect characteristic carbonyl stretches (~1700–1750 cm⁻¹) and N–H stretches (if unreacted amine is present) .

- Elemental analysis to verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be included in storage containers .

- Handling: Use gloves and fume hoods due to potential irritancy. Avoid aqueous or protic solvents during experiments unless studying degradation pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Solvent Selection: Test polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates. Evidence suggests dichloromethane provides moderate yields (~60–70%), but DMF may improve kinetics .

- Catalyst Screening: Compare bases like DBU or pyridine derivatives for enhanced nucleophilicity. Triethylamine is standard, but bulkier bases may reduce side reactions (e.g., dimerization) .

- Temperature Control: Perform reactions at 0–5°C to minimize thermal degradation, followed by gradual warming to room temperature .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Discrepancies in NMR: If splitting patterns deviate from expected coupling constants (e.g., para-substituted aromatic protons), conduct 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Elemental Analysis Mismatches: Combine with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out impurities .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the carbamate group’s electrophilicity and steric effects from the isopropyl moiety .

- Solvent Effects: Apply COSMO-RS to simulate solvent interactions, particularly for reactions in polar media where hydrogen bonding may alter reactivity .

Properties

CAS No. |

2150-26-7 |

|---|---|

Molecular Formula |

C10H11Cl2NO2 |

Molecular Weight |

248.10 g/mol |

IUPAC Name |

propan-2-yl N-(2,5-dichlorophenyl)carbamate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

JNQVFBWQRGWFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.